molecular formula C16H19NO2 B2943005 N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide CAS No. 1787914-73-1

N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide

Cat. No.: B2943005
CAS No.: 1787914-73-1
M. Wt: 257.333
InChI Key: QRGGTLFQJRCDSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide is an organic compound that features a furan ring and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The furan ring is then alkylated using a suitable alkyl halide in the presence of a base.

    Amidation: The final step involves the reaction of the alkylated furan with 3-methylphenylacetic acid to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acetamide derivatives.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The furan ring can interact with various enzymes and receptors, potentially modulating their activity. The phenylacetamide moiety may also play a role in binding to specific proteins, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(furan-2-yl)propan-2-yl]-2-(3-methylphenyl)acetamide
  • N-[1-(furan-3-yl)propan-2-yl]-2-(4-methylphenyl)acetamide
  • N-[1-(furan-3-yl)propan-2-yl]-2-(3-chlorophenyl)acetamide

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide is unique due to the specific positioning of the furan ring and the methyl group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-4-3-5-14(8-12)10-16(18)17-13(2)9-15-6-7-19-11-15/h3-8,11,13H,9-10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGGTLFQJRCDSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC(C)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.